molecular formula C18H13FN6O3 B2651960 3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-46-6

3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2651960
CAS RN: 863018-46-6
M. Wt: 380.339
InChI Key: KAYMEETWOAFLKE-UHFFFAOYSA-N
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Description

The compound “3-[(4-Fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity . They have also been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonyl bromides with active methylene compounds. This affords the corresponding 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate give the pyrazolo[3,4-d]pyrimidine derivatives .


Molecular Structure Analysis

The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

The compound undergoes various reactions to form different derivatives. For instance, it reacts with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine and [4-iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine derivatives .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of >340 °C . The IR (KBr) spectrum shows peaks at 3,375, 3,100 (2NH), 1,701 (C=O). The 1H NMR (DMSO-d6) spectrum shows δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable) .

Scientific Research Applications

Antibacterial Activity

A derivative of pyrimidine containing the triazolopyrimidine ring has shown potential in antibacterial activity. These compounds have been evaluated for their efficacy against various microbial strains, indicating a promising direction for new antibacterial agents (Lahmidi et al., 2019).

Antimicrobial Agents

New derivatives of triazolopyrimidin-5-one, synthesized through specific reactions, have been evaluated for their antimicrobial activities. These studies suggest the potential of such compounds in developing effective antimicrobial agents (Farghaly & Hassaneen, 2013).

Anticancer Agents

Triazolopyrimidines have been explored as anticancer agents with a unique mechanism of tubulin inhibition. The synthesis and structure-activity relationship (SAR) of these compounds offer insights into their potential as effective cancer treatments (Zhang et al., 2007).

Antiviral Action

Azolo[1,5-a]pyrimidines, including derivatives of triazolopyrimidine, have been studied for their antiviral properties. These compounds have shown promising results in suppressing the multiplication of various viruses, indicating their potential in antiviral drug development (Pilicheva et al., 2004).

Supramolecular Chemistry

Novel pyrimidine derivatives, including triazolopyrimidine, have been investigated in the context of supramolecular chemistry. Their ability to form hydrogen-bonded supramolecular assemblies is of interest for various applications in molecular recognition and material science (Fonari et al., 2004).

Anti-Tumor Activity

The anti-tumor activities of novel triazolo[1,5-a]pyrimidines have been evaluated in cancer cells, where they induced cellular apoptosis and inhibited the epithelial-to-mesenchymal transition process. This highlights their potential as promising anti-cancer drugs (Safari et al., 2020).

Mechanism of Action

The compound has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O3/c19-14-5-1-13(2-6-14)10-24-17-16(21-22-24)18(26)23(11-20-17)9-12-3-7-15(8-4-12)25(27)28/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYMEETWOAFLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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